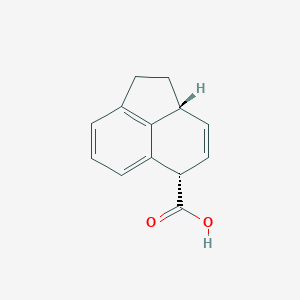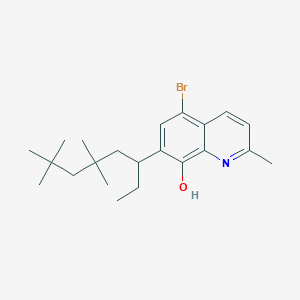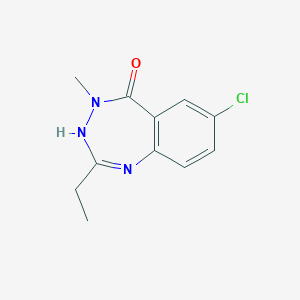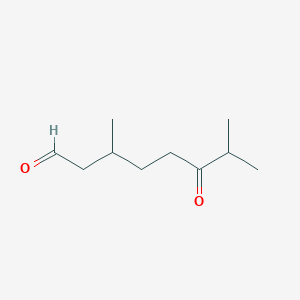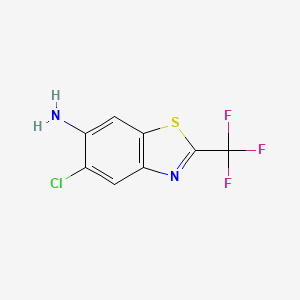
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 2nd position, and an amine group at the 6th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-chlorobenzenethiol with trifluoroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-4-chlorobenzenethiol and trifluoroacetic acid.
Reaction Conditions: The reaction mixture is heated under reflux in the presence of a suitable solvent such as acetic acid or toluene.
Cyclization: The cyclization reaction leads to the formation of the benzothiazole ring with the trifluoromethyl group at the 2nd position.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol or amine derivatives.
Coupling Reactions: The amine group at the 6th position can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
科学的研究の応用
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
類似化合物との比較
Similar Compounds
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazole: Lacks the amine group at the 6th position.
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine: Lacks the chloro group at the 5th position.
5-Chloro-1,3-benzothiazol-6-amine: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness
5-Chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine is unique due to the presence of all three functional groups (chloro, trifluoromethyl, and amine) on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
58460-25-6 |
|---|---|
分子式 |
C8H4ClF3N2S |
分子量 |
252.64 g/mol |
IUPAC名 |
5-chloro-2-(trifluoromethyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-3-1-5-6(2-4(3)13)15-7(14-5)8(10,11)12/h1-2H,13H2 |
InChIキー |
BVMGNMBQKFGGCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1SC(=N2)C(F)(F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


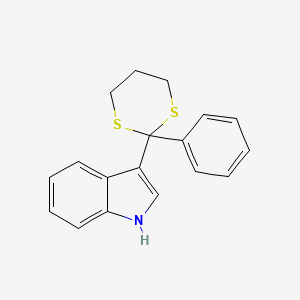
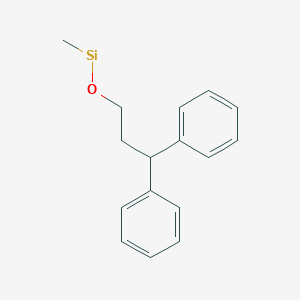
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
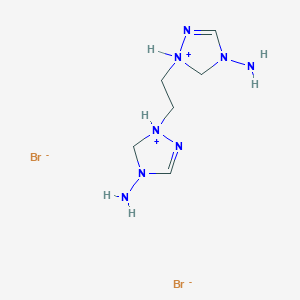

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
